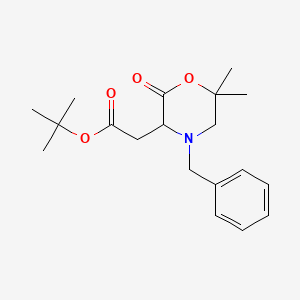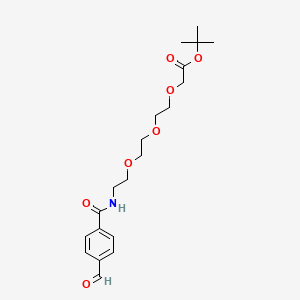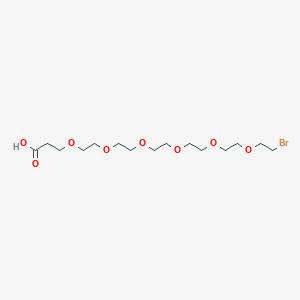![molecular formula C27H48ClNO5 B11828183 Tricyclo[3.3.1.13,7]decane-1-butanamide](/img/structure/B11828183.png)
Tricyclo[3.3.1.13,7]decane-1-butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[3.3.1.13,7]decane-1-butanamide is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and rigidity, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.3.1.13,7]decane-1-butanamide typically involves multiple steps, starting with the formation of the tricyclic core. One common method involves a Diels-Alder reaction followed by a series of cyclization steps. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo[3.3.1.13,7]decane-1-butanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields alcohols .
Applications De Recherche Scientifique
Tricyclo[3.3.1.13,7]decane-1-butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of high-performance materials due to its stability and rigidity.
Mécanisme D'action
The mechanism of action of Tricyclo[3.3.1.13,7]decane-1-butanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[3.3.1.1(3,7)]decane: Known for its use in high-energy density fuels.
Tricyclo[4.3.1.03,7]decane: Commonly found in natural products and used in synthetic chemistry.
Uniqueness
Tricyclo[3.3.1.13,7]decane-1-butanamide is unique due to its specific tricyclic structure and the presence of the butanamide group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C27H48ClNO5 |
|---|---|
Poids moléculaire |
502.1 g/mol |
Nom IUPAC |
acetic acid;4-(1-adamantyl)-N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-2-methylbutanamide |
InChI |
InChI=1S/C25H44ClNO3.C2H4O2/c1-20(6-7-25-17-21-14-22(18-25)16-23(15-21)19-25)24(28)27-9-11-30-13-12-29-10-5-3-2-4-8-26;1-2(3)4/h20-23H,2-19H2,1H3,(H,27,28);1H3,(H,3,4) |
Clé InChI |
JTTBDQXPAXYQKT-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCOCCOCCCCCCCl.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11828117.png)
![tert-butyl N-[(1S)-1-(5-bromopyridin-3-yl)ethyl]carbamate](/img/structure/B11828119.png)
![tert-butyl 4-[(2Z)-2-(hydroxyimino)-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate](/img/structure/B11828124.png)
![1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B11828127.png)




![(1S,4S,8R)-6-oxa-2-azatetracyclo[8.4.0.02,4.04,8]tetradec-9-ene](/img/structure/B11828166.png)



